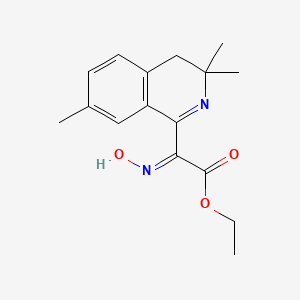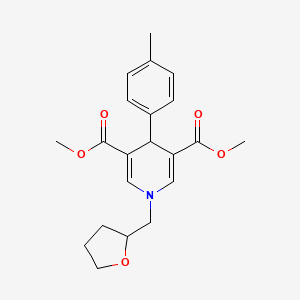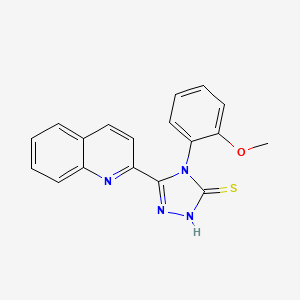
ethyl (2E)-(hydroxyimino)(3,3,7-trimethyl-3,4-dihydroisoquinolin-1-yl)ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE is a complex organic compound with a unique structure that combines an ethyl ester, a hydroxyimino group, and a dihydroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate aldehyde with a hydroxylamine derivative to form the hydroxyimino group. This intermediate is then reacted with an ethyl ester and a dihydroisoquinoline derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ethyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE: shares similarities with other hydroxyimino and dihydroisoquinoline derivatives.
ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of ETHYL 2-HYDROXYIMINO-2-(3,3,7-TRIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)ACETATE lies in its potential to exhibit diverse chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
ethyl (2E)-2-hydroxyimino-2-(3,3,7-trimethyl-4H-isoquinolin-1-yl)acetate |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-15(19)14(18-20)13-12-8-10(2)6-7-11(12)9-16(3,4)17-13/h6-8,20H,5,9H2,1-4H3/b18-14+ |
Clave InChI |
AWFBLPWKUAFXFL-NBVRZTHBSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/O)/C1=NC(CC2=C1C=C(C=C2)C)(C)C |
SMILES canónico |
CCOC(=O)C(=NO)C1=NC(CC2=C1C=C(C=C2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-(4-bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate](/img/structure/B11089211.png)
![3-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11089214.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B11089221.png)

![4-methoxy-N-[(2E)-4-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11089241.png)
![2,4-Dichloro-N-[2,2,2-trifluoro-1-(6-methyl-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11089249.png)

![(2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11089268.png)
![Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089276.png)
![2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11089283.png)
![methyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11089284.png)
![N-(2-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2,4-dichlorobenzamide](/img/structure/B11089288.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11089291.png)
![1-[2-(4-chloro-3-nitrophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11089297.png)
